B1580462 Fmoc-D-HoArg-OH

Fmoc-D-HoArg-OH

Cat. No.: B1580462
M. Wt: 410.47
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-HoArg-OH typically involves the protection of the amino and guanidino groups of homoarginine. One common method includes the use of 9-fluorenylmethyloxycarbonyl (Fmoc) for the amino group and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for the guanidino group. The reaction conditions often involve the use of solvents like N-butylpyrrolidinone (NBP) at elevated temperatures (around 45°C) to facilitate the coupling reactions .

Industrial Production Methods

In industrial settings, the synthesis of this compound is scaled up using automated peptide synthesizers. The process involves sequential addition of protected amino acids to a growing peptide chain anchored to a resin. The use of highly pure and inexpensive Fmoc amino acids with orthogonal side chain protecting groups allows for efficient and high-yield peptide synthesis .

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-HoArg-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc and Pbf protecting groups under specific conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids during SPPS.

Common Reagents and Conditions

Major Products Formed

The primary product formed from these reactions is the desired peptide with homoarginine residues incorporated at specific positions. Side products may include partially deprotected or truncated peptides, which are typically removed during purification.

Scientific Research Applications

Fmoc-D-HoArg-OH is widely used in scientific research for various applications:

Mechanism of Action

The mechanism of action of Fmoc-D-HoArg-OH involves its incorporation into peptides, where it can influence the structure and function of the resulting molecules. The Fmoc group provides hydrophobicity and aromaticity, promoting self-assembly and interaction with other biomolecules. The Pbf group protects the guanidino group during synthesis, ensuring selective reactions .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Arg(Pbf)-OH: Similar to Fmoc-D-HoArg-OH but with arginine instead of homoarginine.

    Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid used in SPPS.

Uniqueness

This compound is unique due to the presence of the homoarginine residue, which provides distinct structural and functional properties compared to other amino acids. Its longer side chain and additional methylene group allow for different interactions and conformations in peptides .

Properties

Molecular Weight

410.47

Origin of Product

United States

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